molecular formula C10H11N3 B2602313 4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine CAS No. 1343070-38-1

4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine

Cat. No. B2602313
M. Wt: 173.219
InChI Key: QJMYTRKAHXSEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine, also known as MIMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

4-Methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine and its derivatives have been a focus of research due to their interesting chemical properties and potential applications. A notable study involved the development of a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to the imidazo[1,2-a]pyridine scaffold. This research highlighted a one-pot synthesis approach using elemental sulfur as an oxidizer, which simplifies the production process of these compounds (Lifshits, Ostapchuk, & Brel, 2015).

Photophysical Investigation

Imidazo[1,5-a]pyridine-based fluorophores have been investigated for their photophysical properties, particularly their application as fluorescent probes in liposome models. This study synthesized imidazo[1,5-a]pyridine-based compounds and explored their solvatochromic behavior, demonstrating their potential as cell membrane probes for monitoring cellular health and biochemical pathways (Renno et al., 2022).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine scaffolds have been extensively researched for their therapeutic potential. A comprehensive review highlighted the broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. This scaffold has also found its way into various marketed preparations, indicating its importance in drug development (Deep et al., 2016).

Catalytic Applications

Research has also delved into the catalytic applications of imidazo[1,2-a]pyridine derivatives. An efficient copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes was reported, providing a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives. This method represents a significant advancement in synthesizing compounds with potential natural product and pharmaceutical applications (Lei et al., 2016).

properties

IUPAC Name

4-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-3-4-11-9(5-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMYTRKAHXSEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-methyl-1h-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.